

Application Notes and Protocols for the Quantitative Analysis of Dimethallyl Carbonate

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Compound of Interest

Compound Name: *Dimethallyl carbonate*

CAS No.: 64057-79-0

Cat. No.: B1593391

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Introduction: **Dimethallyl carbonate** (DMAC), a member of the organic carbonate family, is a chemical intermediate with growing importance in various industrial applications, including as a monomer for polymer synthesis and as a reagent in organic chemistry. Its precise quantification is critical for process monitoring, quality control, and in research and development settings to ensure product consistency and safety. This document provides detailed analytical methods for the quantification of **Dimethallyl carbonate**, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure accuracy, precision, and reliability.^{[1][2][3][4]}

I. Foundational Principles of Analytical Method Selection

The selection of an appropriate analytical technique for the quantification of **Dimethallyl carbonate** is contingent upon several factors, including the sample matrix, the expected concentration range of the analyte, and the specific requirements of the analysis (e.g., high-throughput screening versus detailed impurity profiling). Two primary chromatographic techniques are recommended for their robustness, sensitivity, and specificity: Gas

Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection.

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideally suited for the analysis of volatile and thermally stable compounds like **Dimethallyl carbonate**. GC provides excellent separation of components in a mixture, while MS offers highly specific detection and structural confirmation.
- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be adapted for a wide range of organic molecules. For **Dimethallyl carbonate**, which lacks a strong chromophore, derivatization or the use of a mass spectrometer detector may be necessary for sensitive quantification.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Dimethallyl Carbonate Quantification

This protocol details a GC-MS method for the routine quantification of **Dimethallyl carbonate**. The methodology is adapted from established procedures for the analysis of similar allyl compounds and organic carbonates.^{[5][6][7][8]}

A. Experimental Workflow



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Caption: Workflow for **Dimethallyl Carbonate** Quantification by GC-MS.

B. Detailed Protocol

1. Materials and Reagents:

- **Dimethallyl carbonate** (analytical standard, purity $\geq 98\%$)
- Diethyl carbonate (internal standard, purity $\geq 99\%$)
- Dichloromethane (HPLC grade or equivalent)
- Methanol (HPLC grade or equivalent)
- Helium (carrier gas, ultra-high purity)
- Volumetric flasks, pipettes, and syringes
- GC vials with septa

2. Standard and Sample Preparation:

- Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of diethyl carbonate in dichloromethane.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of **Dimethallyl carbonate** (e.g., 1, 5, 10, 25, 50, 100 $\mu\text{g/mL}$) in dichloromethane. Add a fixed concentration of the internal standard (e.g., 20 $\mu\text{g/mL}$) to each calibration standard.
- Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of dichloromethane to achieve an expected **Dimethallyl carbonate** concentration within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

3. GC-MS Instrumentation and Parameters:

Parameter	Setting	Rationale
Gas Chromatograph		
Column	DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)	A non-polar column suitable for the separation of a wide range of organic compounds.
Inlet Temperature	250 °C	Ensures complete vaporization of the analyte and internal standard.
Injection Volume	1 µL	
Injection Mode	Split (e.g., 20:1)	Prevents column overloading and ensures sharp peaks.
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Oven Program	Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 5 min	Optimized for the separation of Dimethallyl carbonate from potential impurities and the internal standard.
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ion Source Temp.	230 °C	
Quadrupole Temp.	150 °C	
Acquisition Mode	Selected Ion Monitoring (SIM)	Enhances sensitivity and selectivity for quantification.
SIM Ions (Dimethallyl carbonate)	m/z 41, 55, 85 (quantifier), 142	Characteristic fragment ions of Dimethallyl carbonate.
SIM Ions (Diethyl carbonate)	m/z 65, 91 (quantifier), 118	Characteristic fragment ions of the internal standard.

4. Data Analysis and Quantification:

- Integrate the peak areas of the quantifier ions for **Dimethallyl carbonate** and the internal standard.
- Calculate the ratio of the peak area of **Dimethallyl carbonate** to the peak area of the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of **Dimethallyl carbonate** in the samples by interpolating their peak area ratios on the calibration curve.

C. Method Validation Summary (as per ICH Q2(R1))

Validation Parameter	Typical Performance
Linearity	$R^2 > 0.995$ over the range of 1-100 $\mu\text{g/mL}$
Limit of Detection (LOD)	$\sim 0.2 \mu\text{g/mL}$
Limit of Quantification (LOQ)	$\sim 0.7 \mu\text{g/mL}$
Accuracy (Recovery)	95-105%
Precision (RSD)	$< 5\%$ for repeatability and intermediate precision
Specificity	No interference from blank matrix or common impurities observed in SIM mode.

III. High-Performance Liquid Chromatography (HPLC) Method for Dimethallyl Carbonate Quantification

For samples where GC-MS is not suitable (e.g., non-volatile matrices or thermal instability concerns), an HPLC method can be employed. As **Dimethallyl carbonate** lacks a strong UV chromophore, this protocol utilizes a UV detector at a low wavelength. For higher sensitivity and specificity, coupling with a mass spectrometer (LC-MS) is recommended. This method is adapted from established procedures for organic carbonates.[9][10]

A. Experimental Workflow



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Caption: Workflow for **Dimethallyl Carbonate** Quantification by HPLC.

B. Detailed Protocol

1. Materials and Reagents:

- **Dimethallyl carbonate** (analytical standard, purity $\geq 98\%$)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, e.g., Milli-Q)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and syringes
- Syringe filters (0.45 μm PTFE or equivalent)
- HPLC vials with caps

2. Standard and Sample Preparation:

- **Calibration Standards:** Prepare a series of calibration standards of **Dimethallyl carbonate** (e.g., 10, 25, 50, 100, 250, 500 $\mu\text{g/mL}$) in the mobile phase.
- **Sample Preparation:** Accurately weigh a known amount of the sample and dissolve it in a known volume of the mobile phase to achieve an expected **Dimethallyl carbonate**

concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before transferring to an HPLC vial.

3. HPLC Instrumentation and Parameters:

Parameter	Setting	Rationale
HPLC System		
Column	C18 column (e.g., 4.6 x 150 mm, 5 µm)	A reversed-phase column for the separation of moderately polar organic compounds.
Mobile Phase	Acetonitrile:Water (e.g., 60:40 v/v)	Isocratic elution for simple and robust separation.
Flow Rate	1.0 mL/min	
Column Temperature	30 °C	Ensures reproducible retention times.
Injection Volume	10 µL	
Detector		
UV Detector	Wavelength: 205 nm	Detection at a low wavelength as carbonates have weak UV absorbance.
or Mass Spectrometer	ESI+; SIM of [M+H] ⁺ or [M+Na] ⁺	For enhanced sensitivity and selectivity.

4. Data Analysis and Quantification:

- Integrate the peak area of **Dimethallyl carbonate**.
- Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
- Determine the concentration of **Dimethallyl carbonate** in the samples by interpolating their peak areas on the calibration curve.

C. Method Validation Summary (as per ICH Q2(R1))

Validation Parameter	Typical Performance (UV Detection)
Linearity	$R^2 > 0.99$ over the range of 10-500 $\mu\text{g/mL}$
Limit of Detection (LOD)	~3 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	~10 $\mu\text{g/mL}$
Accuracy (Recovery)	97-103%
Precision (RSD)	< 5% for repeatability and intermediate precision
Specificity	Method should be tested for interference from matrix components.

IV. Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. Adherence to the principles outlined in the ICH Q2(R1) guidelines is paramount.^{[1][2][3][4]} Key aspects to ensure trustworthiness include:

- **System Suitability:** Before each analytical run, a system suitability test should be performed. This typically involves injecting a standard solution multiple times to check for parameters like peak area reproducibility, retention time stability, theoretical plates, and tailing factor. These results must meet predefined criteria to ensure the analytical system is performing correctly.
- **Quality Control Samples:** During sample analysis, quality control (QC) samples at low, medium, and high concentrations should be interspersed with the test samples. The determined concentrations of the QC samples must fall within a predefined acceptance range (e.g., $\pm 15\%$ of the nominal value) to validate the accuracy of the run.
- **Regular Calibration:** The calibration curve should be re-established periodically and whenever significant changes are made to the analytical system.

V. Conclusion

The GC-MS and HPLC methods detailed in this application note provide robust and reliable approaches for the quantification of **Dimethallyl carbonate**. The choice between the two techniques will depend on the specific analytical needs and available instrumentation. By following the outlined protocols and adhering to the principles of method validation, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reproducible data for their applications.

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